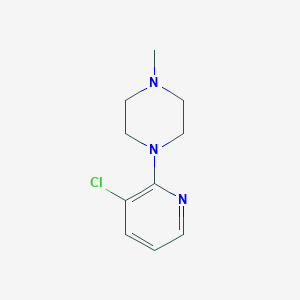

1-(3-Chloropyridin-2-yl)-4-methylpiperazine

説明

1-(3-Chloropyridin-2-yl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloropyridine moiety attached to a methylpiperazine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine typically involves the reaction of 3-chloropyridine with 4-methylpiperazine under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the chloropyridine, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions: 1-(3-Chloropyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the pyridine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the pyridine ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

1-(3-Chloropyridin-2-yl)-4-methylpiperazine has been investigated for its role as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Potential : Studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells, suggesting potential use in oncology.

Chemical Biology

This compound serves as a valuable tool in chemical biology for studying protein-ligand interactions and enzyme activity modulation.

- Enzyme Inhibition : It has been explored as an inhibitor for specific kinases involved in metabolic pathways, particularly those related to cancer metabolism and signaling.

Material Science

The unique properties of this compound make it suitable for applications in material science.

- Organic Electronics : The compound is being researched for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives, including this compound. The research demonstrated that these compounds could significantly increase serotonin levels in animal models, leading to improved mood-related behaviors.

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 3: Enzyme Inhibition

A recent study focused on the inhibition of branched-chain amino acid transaminase (BCAT) by derivatives of this compound. The findings suggested that it could serve as an effective modulator of amino acid metabolism, which is crucial in metabolic disorders such as obesity and diabetes.

作用機序

The mechanism of action of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity. For example, it may act as an antagonist at certain neurotransmitter receptors, thereby modulating neurological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed.

類似化合物との比較

- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide

- 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Comparison: 1-(3-Chloropyridin-2-yl)-4-methylpiperazine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the presence of the piperazine ring can enhance its solubility and bioavailability, making it more suitable for certain applications in medicinal chemistry.

生物活性

1-(3-Chloropyridin-2-yl)-4-methylpiperazine is a piperazine derivative exhibiting significant biological activity, particularly in medicinal chemistry. Its structural features, including a chloropyridine moiety, contribute to its potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies.

- Molecular Formula: C10H13ClN2

- CAS Number: 87394-57-8

- Molecular Weight: 198.68 g/mol

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes:

- Starting Materials: 3-chloropyridine and 4-methylpiperazine.

- Reaction Conditions: The reaction is conducted in the presence of a base (e.g., potassium carbonate) and a solvent such as dimethylformamide at elevated temperatures.

- Mechanism: The nitrogen atom in the piperazine ring attacks the carbon atom in the chloropyridine, leading to the formation of the desired product.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of specific enzymes and receptors.

The compound primarily targets ryanodine receptors (RyRs), which are critical for calcium signaling in muscle cells. This interaction can lead to significant physiological effects, including muscle paralysis due to calcium depletion from intracellular stores.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for the development of new antimicrobial agents. Its effectiveness against various pathogens highlights its potential utility in treating infections.

Study on Ryanodine Receptor Modulation

A study evaluated the effects of this compound on RyRs in isolated muscle fibers. Results indicated that the compound significantly inhibited calcium release from the sarcoplasmic reticulum, suggesting a mechanism for its muscle-paralyzing effects.

Antimicrobial Efficacy

In another study assessing antimicrobial activity, this compound was tested against several bacterial strains. The compound demonstrated notable inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(3-Chloropyridin-2-yl)-3-methylpiperazine | 22727561 | Similar piperazine structure but different substitution pattern. |

| 1-(4-Chloropyridin-2-YL)-4-methylpiperazine | 11959099 | Variation in chloropyridine position; potential differences in biological activity. |

| 1-(3-Chloropyridin-2-yl)-1,4-diazepane | 902837-06-3 | Contains a diazepane ring instead of piperazine; may exhibit different pharmacological properties. |

特性

IUPAC Name |

1-(3-chloropyridin-2-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMDXKBBBVNQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474785 | |

| Record name | 1-(3-Chloropyridin-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-57-8 | |

| Record name | 1-(3-Chloropyridin-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。